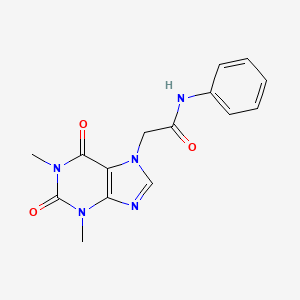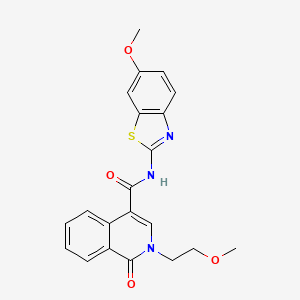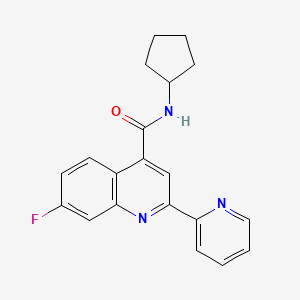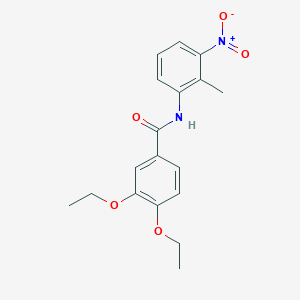
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide is a complex organic compound with a purine base structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide typically involves the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple organic molecules like formamide and glycine.
Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the purine base reacts with acetic anhydride in the presence of a catalyst.
Phenyl Substitution: The final step involves the substitution of a phenyl group onto the acetamide, typically through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide involves its interaction with specific molecular targets within cells. It can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide
- 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(6-methylpyridin-2-yl)acetamide
Uniqueness
What sets 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-purin-7-yl)-N-phenyl-acetamide apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties. This compound’s phenyl group provides distinct steric and electronic effects, influencing its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C15H15N5O3 |
|---|---|
Molekulargewicht |
313.31 g/mol |
IUPAC-Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-phenylacetamide |
InChI |
InChI=1S/C15H15N5O3/c1-18-13-12(14(22)19(2)15(18)23)20(9-16-13)8-11(21)17-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
BTYXQLGBPSPXHT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-methoxybenzyl)amino]-4-methyl-N-propyl-1,3-thiazole-5-carboxamide](/img/structure/B11024644.png)
![N-[(5-hydroxy-7-methyl-2-oxo-4-phenyl-2H-chromen-6-yl)methyl]-D-isoleucine](/img/structure/B11024647.png)
![1-butyl-5-oxo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11024650.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B11024686.png)
![2-(4-benzylpiperazin-1-yl)-5-[(2-oxo-1,2-dihydroquinolin-4-yl)methyl]pyrimidine-4,6(1H,5H)-dione](/img/structure/B11024692.png)
![Methyl 4-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl]carbonyl}amino)benzoate](/img/structure/B11024695.png)
![1-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-5-(thiomorpholin-4-yl)pentane-1,5-dione](/img/structure/B11024699.png)
![Methyl 3-[(2,6-dimethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11024702.png)
![Methyl 3-[1-(4-nitrophenyl)-2,5-dioxopyrrolidin-3-yl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)propanoate](/img/structure/B11024709.png)
![1-[(4-chlorophenyl)imino]-4,4-dimethyl-6-(morpholinomethyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11024717.png)



